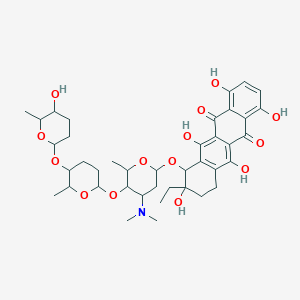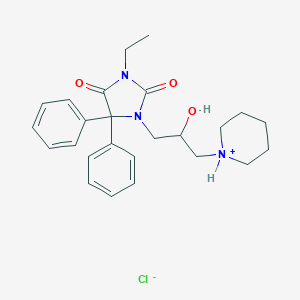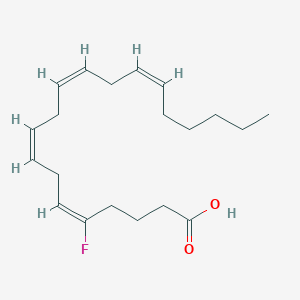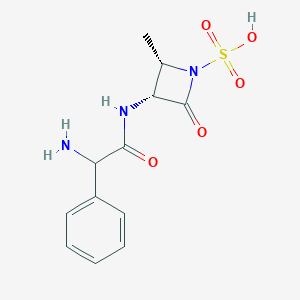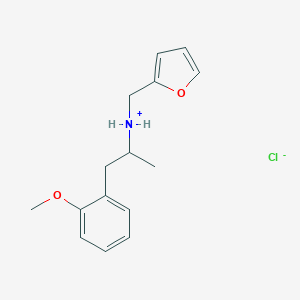
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfurylamine, N-(o-Methoxy-alpha-methylphenethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Wirkmechanismus
The mechanism of action of furfurylamine hydrochloride is not fully understood. However, it has been found to interact with a number of different biological targets, including monoamine oxidase, sigma-1 receptors, and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Furfurylamine hydrochloride has a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to interact with the sigma-1 receptor, which is involved in a number of different physiological processes, including pain perception, stress response, and memory formation. Furfurylamine hydrochloride has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using furfurylamine hydrochloride in lab experiments is its ability to interact with a number of different biological targets. This makes it a valuable tool for researchers studying a variety of different physiological processes. However, one limitation of using furfurylamine hydrochloride is its potential toxicity. It has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of different future directions for research on furfurylamine hydrochloride. One area of interest is its potential use as a therapeutic agent. Furfurylamine hydrochloride has been found to have neuroprotective effects, which may make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new drugs. Furfurylamine hydrochloride has been found to interact with a number of different biological targets, which may make it a valuable starting point for the development of new drugs with specific biological activities.
Synthesemethoden
The synthesis of furfurylamine hydrochloride involves the reaction of furfurylamine with hydrochloric acid. Furfurylamine is first prepared by the reaction of furfural with ammonia. The resulting furfurylamine is then reacted with hydrochloric acid to produce furfurylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Furfurylamine hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, including furfurylamine derivatives. It has also been used as a substrate for enzymes, such as monoamine oxidase, and as a ligand for receptors, such as the sigma-1 receptor.
Eigenschaften
CAS-Nummer |
101104-92-1 |
|---|---|
Produktname |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Molekularformel |
C12H17N3O10 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
AUKKRNOTYGRNSJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Synonyme |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





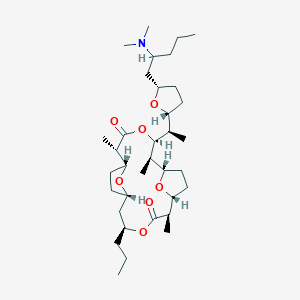
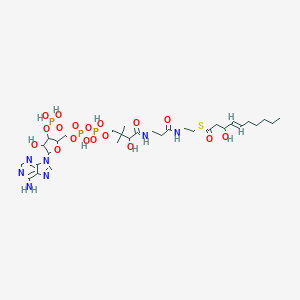
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

